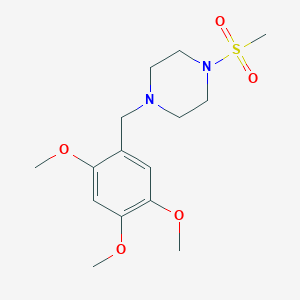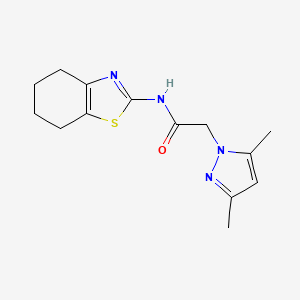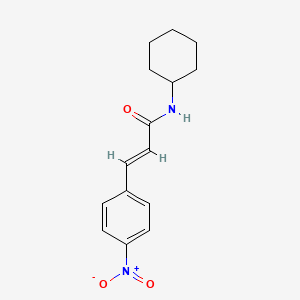
1-(methylsulfonyl)-4-(2,4,5-trimethoxybenzyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(methylsulfonyl)-4-(2,4,5-trimethoxybenzyl)piperazine, also known as TFMPP, is a synthetic chemical compound that belongs to the class of piperazine derivatives. It was first synthesized in the 1970s and has gained popularity due to its psychoactive effects. TFMPP is commonly used as a recreational drug, but it also has potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 1-(methylsulfonyl)-4-(2,4,5-trimethoxybenzyl)piperazine involves its interaction with the serotonin receptor 5-HT2A. This compound acts as an agonist at this receptor, which leads to an increase in serotonin neurotransmission. This increase in serotonin activity is thought to be responsible for the psychoactive effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been reported to increase heart rate, blood pressure, and body temperature. This compound has also been shown to cause changes in mood, perception, and cognition. These effects are thought to be due to the activation of the serotonin receptor 5-HT2A.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(methylsulfonyl)-4-(2,4,5-trimethoxybenzyl)piperazine has several advantages as a research tool. It is relatively easy to synthesize and is readily available. This compound is also a selective agonist for the serotonin receptor 5-HT2A, which allows researchers to study the effects of serotonin activity on specific physiological and behavioral processes. However, this compound also has limitations as a research tool. Its psychoactive effects can make it difficult to control for confounding variables, and its use in animal studies may raise ethical concerns.
Direcciones Futuras
There are several future directions for research on 1-(methylsulfonyl)-4-(2,4,5-trimethoxybenzyl)piperazine. One area of interest is the role of this compound in the regulation of circadian rhythms and sleep. This compound has been shown to affect the activity of the suprachiasmatic nucleus, which is the master clock of the body. Further research in this area may lead to the development of new treatments for sleep disorders.
Another area of interest is the use of this compound in the study of the serotonin system. This compound is a selective agonist for the serotonin receptor 5-HT2A, but there are other serotonin receptors that may also be involved in the regulation of mood, cognition, and perception. Further research on the effects of this compound on other serotonin receptors may lead to a better understanding of the role of serotonin in these processes.
In conclusion, this compound is a synthetic chemical compound that has potential applications in scientific research. Its synthesis method has been optimized to improve yield and purity. This compound has been shown to have agonistic activity at the serotonin receptor 5-HT2A, which is involved in the regulation of mood, cognition, and perception. Further research on this compound may lead to new treatments for sleep disorders and a better understanding of the role of serotonin in the brain.
Métodos De Síntesis
The synthesis of 1-(methylsulfonyl)-4-(2,4,5-trimethoxybenzyl)piperazine involves the reaction of 2,4,5-trimethoxybenzyl chloride with piperazine in the presence of sodium hydride and dimethyl sulfoxide. The resulting product is then treated with methylsulfonyl chloride to obtain this compound. This synthesis method has been optimized to improve the yield and purity of this compound.
Aplicaciones Científicas De Investigación
1-(methylsulfonyl)-4-(2,4,5-trimethoxybenzyl)piperazine has been used in scientific research to study its effects on the central nervous system. It has been shown to have agonistic activity at the serotonin receptor 5-HT2A, which is involved in the regulation of mood, cognition, and perception. This compound has also been used in studies on the effects of serotonin agonists on the regulation of body temperature and circadian rhythms.
Propiedades
IUPAC Name |
1-methylsulfonyl-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O5S/c1-20-13-10-15(22-3)14(21-2)9-12(13)11-16-5-7-17(8-6-16)23(4,18)19/h9-10H,5-8,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIEHPICEARKQNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CN2CCN(CC2)S(=O)(=O)C)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-acetylphenyl)-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]urea](/img/structure/B5850673.png)

![5-{[(3-chloro-4-methylphenyl)amino]methylene}-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5850689.png)
![5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5850693.png)
![1-[2-(4-methoxyphenoxy)ethyl]-1H-indole-3-carbonitrile](/img/structure/B5850701.png)
![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5850707.png)
![2-cyano-3-[2-(trifluoromethyl)phenyl]-2-propenethioamide](/img/structure/B5850720.png)
![1-[(3,5-dimethylphenoxy)acetyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5850722.png)


![N,N-dimethyl-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B5850746.png)
